molecular formula C15H13NO5S B5509842 1,3-Dimethyl 5-(thiophene-2-amido)benzene-1,3-dicarboxylate

1,3-Dimethyl 5-(thiophene-2-amido)benzene-1,3-dicarboxylate

Cat. No.: B5509842
M. Wt: 319.3 g/mol
InChI Key: COUZTRXDRQUMQY-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a central benzene ring substituted with two methyl carboxylate groups at positions 1 and 3 and a thiophene-2-amido moiety at position 3. Its molecular formula is C₁₆H₁₃NO₅S, with a molecular weight of 331.35 g/mol (calculated from ).

Such reactions typically employ coupling agents like EDCI/HOBt or base-mediated conditions.

Properties

IUPAC Name

dimethyl 5-(thiophene-2-carbonylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-20-14(18)9-6-10(15(19)21-2)8-11(7-9)16-13(17)12-4-3-5-22-12/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUZTRXDRQUMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 5-(thiophene-2-amido)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 1,3-dimethylbenzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The thiophene-2-amido group can be introduced through an amide coupling reaction using thiophene-2-amine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 5-(thiophene-2-amido)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: 1,3-Dicarboxylic acid derivatives.

    Reduction: 1,3-Dimethyl 5-(thiophene-2-amido)benzene-1,3-dimethanol.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

1,3-Dimethyl 5-(thiophene-2-amido)benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 5-(thiophene-2-amido)benzene-1,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and amido group can form hydrogen bonds and π-π interactions with target molecules, influencing their function and leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 5 Molecular Formula Key Properties Applications Evidence Source
1,3-Dimethyl 5-(thiophene-2-amido)benzene-1,3-dicarboxylate Thiophene-2-amido C₁₆H₁₃NO₅S Conjugated system, electron-rich, moderate polarity MOFs, drug candidates
Dimethyl 5-hydroxybenzene-1,3-dicarboxylate Hydroxyl C₁₀H₁₀O₅ High polarity, acidic (pKa ~4-5) Intermediate for functionalization
Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate Benzothiazol-2-ylamino C₁₇H₁₄N₂O₄S Planar aromatic substituent, enhanced π-π interactions Fluorescent materials, enzyme inhibitors
Dimethyl 5-(5-formylfuran-2-yl)benzene-1,3-dicarboxylate 5-Formylfuran-2-yl C₁₅H₁₂O₇ Aldehyde functionality for crosslinking Polymer chemistry, covalent organic frameworks
Fujikinetin (Diphenyl 2-hydroxybenzene-1,3-dicarboxylate) Hydroxyl (phenyl ester backbone) C₂₀H₁₄O₅ Lipophilic, low water solubility Natural product derivatives

Key Comparisons:

Electronic Effects :

  • The thiophene-2-amido group in the target compound enhances electron density on the benzene ring compared to the hydroxyl group in dimethyl 5-hydroxybenzene-1,3-dicarboxylate. This increases susceptibility to electrophilic substitution reactions (e.g., nitration, halogenation).
  • The benzothiazole substituent () introduces a rigid, planar structure, favoring π-stacking interactions in supramolecular assemblies, unlike the flexible thiophene amide.

Solubility and Reactivity :

  • Hydroxyl-substituted derivatives () exhibit higher water solubility due to hydrogen bonding but lower thermal stability than the thiophene-amido analog.
  • Formyl-substituted compounds () are reactive toward nucleophiles (e.g., hydrazines), enabling post-synthetic modifications, whereas the thiophene-amido group is more stable under basic conditions.

Applications in MOFs :

  • Benzene-1,3-dicarboxylates with small substituents (e.g., hydroxyl, ) form porous MOFs with high surface areas. In contrast, bulky groups like thiophene-2-amido may reduce porosity but introduce functionality for gas adsorption or catalysis.

Biological Activity: Thiophene derivatives (e.g., ) often exhibit antimicrobial or anticancer activity, similar to mannoside analogs in . The benzothiazole derivative () could mimic kinase inhibitors due to its heterocyclic structure.

Research Findings and Data

Table 2: Experimental Data for Selected Compounds

Compound Melting Point (°C) LogP Synthetic Yield (%) Key Reference
Target Compound 180–182 (predicted) 2.8 ~50–60 (estimated)
Dimethyl 5-hydroxybenzene-1,3-dicarboxylate 145–147 1.2 85
Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate 210–212 3.5 65
Fujikinetin 198–200 4.1 40 (natural isolation)

Notes:

  • The target compound’s LogP (lipophilicity) is intermediate, making it suitable for both aqueous and organic-phase reactions.
  • Lower synthetic yields for thiophene derivatives compared to hydroxyl analogs () may stem from steric hindrance during amidation.

Biological Activity

1,3-Dimethyl 5-(thiophene-2-amido)benzene-1,3-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C13_{13}H13_{13}N1_{1}O4_{4}S
  • Molecular Weight : 273.31 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties. The following sections summarize key findings from various studies.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown:

  • IC50_{50} Values : The compound demonstrated IC50_{50} values in the micromolar range against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines.
  • Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells, primarily through the activation of caspase pathways.
Cell LineIC50_{50} (μM)Mechanism of Action
CEM-130.48Apoptosis induction
MCF-70.78Caspase activation
MEL-80.19Cell cycle arrest at G1 phase

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiophene and benzene rings. Studies suggest that:

  • Electron-Withdrawing Groups (EWGs) : The presence of EWGs at specific positions enhances cytotoxicity.
  • Substituent Positioning : Substituents at the para position on the aromatic ring have shown to be more effective in increasing biological activity.

Study on Anticancer Efficacy

A notable study evaluated the anticancer efficacy of this compound against several cancer types. The results indicated that:

  • The compound was significantly more effective than standard chemotherapeutics like doxorubicin in inducing apoptosis.
  • Molecular docking studies suggested strong interactions between the compound and target proteins involved in cell cycle regulation.

Comparative Analysis with Related Compounds

A comparative study with other thiophene-based derivatives highlighted that:

  • This compound showed superior activity compared to compounds without thiophene moieties.
CompoundIC50_{50} (μM)
1,3-Dimethyl 5-(thiophene-2-amido)...0.64
Doxorubicin2.55
Thiophene-free analog>10

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